3-ETHYL-5-METHYL-N-(PENTAN-2-YL)-12-OXAZOLE-4-CARBOXAMIDE
Overview
Description
3-ETHYL-5-METHYL-N-(PENTAN-2-YL)-12-OXAZOLE-4-CARBOXAMIDE is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.30 g/mol. The purity is usually 95%.
The exact mass of the compound 3-ethyl-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide is 224.152477885 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of compounds structurally related to 3-ethyl-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide have been extensively studied. For example, the use of isoxazole derivatives as intermediates in the synthesis of various organic compounds highlights the versatility of these molecules in organic chemistry. The process involves lateral lithiation and functionalization techniques to introduce new functional groups or modify existing ones, facilitating the creation of a diverse range of chemical structures (Zhou & Natale, 1998).
Materials Science and Polymer Chemistry
Isoxazole and imidazole derivatives have been utilized in the development of new materials with potential applications in electronics, photonics, and as components in advanced polymer systems. For instance, polymers derived from imidazole-containing monomers exhibit good thermal stability and are soluble in a range of solvents, indicating their potential for use in high-performance materials applications (Bouck & Rasmussen, 1993).
Pharmacology and Drug Design
The research into imidazole and isoxazole derivatives extends into pharmacology, where these compounds serve as key intermediates or active motifs in the development of new drugs. The structural versatility of these heterocycles allows for the exploration of a wide range of biological activities, leading to potential therapeutic applications. For instance, imidazole derivatives have been synthesized with antitumor properties, demonstrating the potential of these compounds in the development of new cancer treatments (Stevens et al., 1984).
Properties
IUPAC Name |
3-ethyl-5-methyl-N-pentan-2-yl-1,2-oxazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-7-8(3)13-12(15)11-9(4)16-14-10(11)6-2/h8H,5-7H2,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGCJKVCYIFTNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(ON=C1CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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